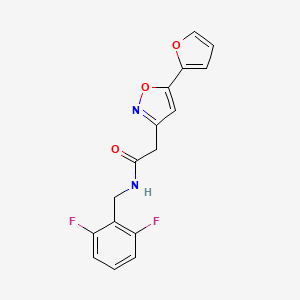![molecular formula C22H35N3O3S B2360839 N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1097469-06-1](/img/structure/B2360839.png)
N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a sulfonylpiperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide generally involves the following steps:
Formation of Piperidine Scaffold: : Starting with the piperidine backbone, necessary modifications are made to introduce functional groups at specific positions.
Addition of the Sulfonyl Group: : Sulfonylation, often through the reaction with sulfonyl chlorides in the presence of a base such as triethylamine, is used to introduce the sulfonyl group at the required position.
Incorporation of the Vinyl Group: : The vinyl group can be added via Heck coupling or other suitable C-C bond-forming reactions.
Introduction of Di(propan-2-yl)amino Group: : The tertiary amine group can be introduced through nucleophilic substitution reactions involving di(propan-2-yl)amine.
Industrial Production Methods
On an industrial scale, the synthesis may involve:
Batch or Continuous Flow Processes: : Depending on the scale, reactions can be carried out in batch reactors or continuous flow systems.
Catalysts and Reagents Optimization: : Use of optimized catalysts to ensure high yield and purity.
Purification Techniques: : Advanced purification methods like recrystallization, chromatography, or distillation are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation to form sulfoxides or sulfones under specific conditions.
Reduction: : Reduction reactions can modify the sulfonyl group to sulfoxides or thiols.
Substitution: : Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the compound.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM), acetonitrile.
Major Products Formed
Major products depend on the type of reaction:
Oxidation: : Sulfoxides, sulfones.
Reduction: : Thiols, sulfides.
Substitution: : Various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, it serves as an intermediate for the synthesis of other complex molecules. It is used in catalytic studies for C-C bond formation reactions and as a ligand in coordination chemistry.
Biology
This compound has potential applications in biological studies due to its ability to interact with biological macromolecules. It's studied for its enzyme inhibition properties.
Medicine
In medicine, it's explored for its potential pharmacological effects, including as an anti-inflammatory or analgesic agent. Research focuses on its ability to modulate biological pathways and receptors.
Industry
Industrially, it can be used in the production of specialty chemicals, pharmaceuticals, and as a building block for more complex compounds.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within biological systems. The mechanism involves:
Binding to Enzymes or Receptors: : It may inhibit or activate enzymes, leading to changes in metabolic pathways.
Modulating Pathways: : Influences signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-[2-(diethylamino)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide.
N-[2-(dimethylamino)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide.
Uniqueness
N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is unique due to the presence of the di(propan-2-yl)amino group which can influence its steric and electronic properties, potentially leading to different biological activities compared to its analogs.
Properties
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3S/c1-18(2)25(19(3)4)16-13-23-22(26)21-10-14-24(15-11-21)29(27,28)17-12-20-8-6-5-7-9-20/h5-9,12,17-19,21H,10-11,13-16H2,1-4H3,(H,23,26)/b17-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMZFWOKTDAMRP-SFQUDFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCNC(=O)C1CCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
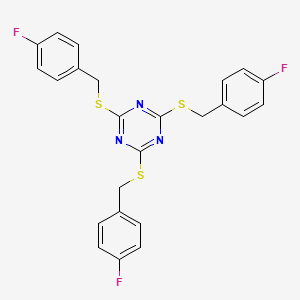
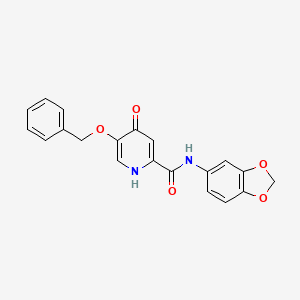
![2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-4-METHYLPENTANAMIDE](/img/structure/B2360758.png)

![8-(4-Ethylbenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2360762.png)


![N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2360771.png)
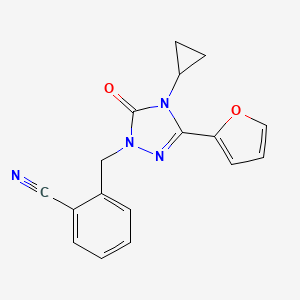
![N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2360774.png)
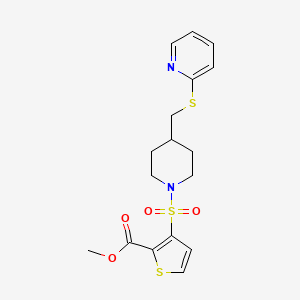
![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2360776.png)
![Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2360778.png)
